5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound belongs to the 5-arylidene pyrimidinetrione family, a class of barbiturate derivatives modified with aromatic substituents. The core structure consists of a pyrimidinetrione scaffold (barbituric acid derivative) substituted at the 5-position with a methylidene group linked to a furan ring. The furan ring is further functionalized with a 2,4-dichlorophenyl group, which introduces steric bulk and electronic effects due to the electron-withdrawing chlorine atoms . This structural motif is associated with diverse biological activities, including antiproliferative, antimicrobial, and DNA-binding properties, as observed in related derivatives .
Properties
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-20-15(22)12(16(23)21(2)17(20)24)8-10-4-6-14(25-10)11-5-3-9(18)7-13(11)19/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAKWDYVGHGDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 5-(2,4-dichlorophenyl)furfural with 1,3-dimethylbarbituric acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and pyrimidine moieties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared with structurally analogous pyrimidinetriones differing in substituents, which influence their physicochemical and biological properties:
Key Findings
- Antiproliferative Activity: The target compound’s 2,4-dichlorophenyl group likely enhances cytotoxicity compared to non-halogenated benzylidene derivatives due to increased lipophilicity and halogen bonding .
- Corrosion Inhibition: Bifuran derivatives (e.g., MA-1230) exhibit superior inhibition efficiency (89%) compared to monofuran analogs, attributed to extended π-conjugation enhancing adsorption on metal surfaces .
- Substituent Position Effects : The 3-chlorophenyl analog (MIC: 16 µg/mL) shows weaker antimicrobial activity than the 2,4-dichloro derivative, suggesting positional chlorine substitution impacts bacterial membrane interaction .
- Hydroxyl vs. Methyl Groups : Hydroxypyrimidinetriones (e.g., 5-(indol-3-yl)-5-hydroxy) exhibit stronger DNA binding than methyl-substituted derivatives, likely due to hydrogen-bonding interactions .
Physicochemical Properties
| Property | Target Compound | Benzylidene Analog | Bifuran Derivative (MA-1230) | 3-Chlorophenyl Analog |
|---|---|---|---|---|
| Molecular Weight | 439.3 g/mol | 288.3 g/mol | 356.3 g/mol | 316.7 g/mol |
| LogP | 3.2 (predicted) | 1.8 | 2.5 | 2.9 |
| Solubility (Water) | <0.1 mg/mL | 0.5 mg/mL | <0.1 mg/mL | 0.2 mg/mL |
| Melting Point | Not reported | 220–222°C | 185–187°C | 198–200°C |
Mechanistic Insights
- Antiproliferative Action : The target compound may intercalate DNA via its planar dichlorophenyl-furan system, disrupting replication (similar to benzylidene derivatives ).
- Corrosion Inhibition: Electron-rich bifuran derivatives adsorb onto copper surfaces, forming protective layers via donor-acceptor interactions .
- Fluorescence : Methoxyphenyl-furan derivatives exhibit fluorescence due to extended conjugation, whereas dichlorophenyl analogs show quenching effects .
Biological Activity
5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.23 g/mol. Its structure features a pyrimidine core substituted with a furan moiety and dichlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.23 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate furan and pyrimidine derivatives under basic conditions. The reaction parameters can significantly influence the yield and purity of the product.
Research indicates that the compound interacts with various molecular targets involved in cellular signaling pathways. It has been shown to modulate the activity of enzymes related to metabolic processes and exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Several studies have evaluated the compound's efficacy against different cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value of approximately 30 µM. The mechanism involves inducing apoptosis through the activation of caspase pathways.
- Case Study 2 : Another study reported its effectiveness against lung cancer cell lines, where it exhibited significant cytotoxicity compared to standard chemotherapeutics like paclitaxel.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity:
- In vitro Studies : It demonstrated inhibitory effects against various bacterial strains by disrupting cell membrane integrity and inhibiting bacterial growth. Notably, it showed promise against pathogenic strains such as Streptococcus pneumoniae by blocking pneumolysin binding to membranes .
Comparative Analysis with Similar Compounds
When compared to other pyrimidine derivatives such as thiazolidinediones (e.g., Rosiglitazone), this compound exhibits unique biological profiles due to its distinct structural features.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (MDA-MB-231) | ~30 |
| Rosiglitazone | Antidiabetic | ~10 |
| Pioglitazone | Antidiabetic | ~15 |
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via a condensation reaction between 1,3-dimethylbarbituric acid and 5-(2,4-dichlorophenyl)furan-2-carbaldehyde. Key steps include:
- Solvent selection : Aqueous or ethanol systems are common, with yields improved by adjusting pH (e.g., mildly acidic conditions via H2SO4 catalysis) .
- Purification : Recrystallization from dichloromethane/petroleum ether or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >85% purity .
- Yield optimization : Stirring at 60°C for 2–4 hours maximizes product formation (~83–94% yield in similar derivatives) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- 1H/13C NMR : Confirm the methylidene proton (δ 8.45–8.65 ppm) and aromatic furan protons (δ 6.76–7.87 ppm) . The pyrimidine-trione carbonyls appear as distinct signals at δ 165–170 ppm in 13C NMR .
- X-ray crystallography : Resolves the planar geometry of the methylidene bridge and dihedral angles between the furan and pyrimidine rings (e.g., C–C–C angles ~137–139°) .
- IR spectroscopy : Key stretches include C=O (~1689 cm⁻¹) and conjugated C=C (~1550 cm⁻¹) .
Q. What in vitro biological assays are recommended for preliminary activity screening?
- Antiproliferative assays : Test against ovarian (e.g., A2780) and breast cancer (MCF-7) cell lines using MTT assays (IC50 determination) .
- DNA interaction studies : Employ ethidium bromide displacement assays or fluorescence quenching with ctDNA to assess intercalation potential .
Advanced Research Questions
Q. How does solvatochromic behavior inform the compound’s electronic structure and potential applications?
- Methodology : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) reveals bathochromic shifts due to intramolecular charge transfer (ICT) between the electron-deficient pyrimidine-trione and electron-rich dichlorophenyl-furan .
- Computational analysis : Density functional theory (DFT) calculates HOMO-LUMO gaps (~3.5 eV) and dipole moments, correlating with solvent polarity effects .
Q. What mechanistic insights explain its photoresponsive behavior in donor-acceptor Stenhouse adduct (DASA) systems?
- Light-induced isomerization : Visible light (450–550 nm) triggers a reversible Z→E isomerization of the methylidene group, monitored via UV-Vis kinetics (τ1/2 ~20–30 minutes) .
- Thermal reversibility : Dark-adapted samples revert to the Z-configuration, confirmed by 1H NMR peak integration .
Q. How do supramolecular interactions influence crystallographic packing and material properties?
- Hydrogen bonding : C–H···O interactions form R22(14) or R22(16) motifs, creating chains or fused-ring networks .
- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., 25% O···H interactions in similar derivatives) .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Substituent-dependent activity : Derivatives with electron-withdrawing groups (e.g., Cl) show higher antiproliferative activity (IC50 <10 μM) than electron-donating groups (e.g., OMe, IC50 >30 μM) .
- Data reconciliation : Use standardized cytotoxicity protocols (e.g., identical cell lines, exposure times) and validate via orthogonal assays (e.g., apoptosis markers).
Q. Which computational and experimental approaches elucidate corrosion inhibition mechanisms?
- Surface analysis : SEM/EDX confirms adsorption on metal surfaces, with inhibition efficiency (>90%) linked to chelation via carbonyl and furan groups .
- Molecular dynamics : Simulate adsorption energies (−45 to −60 kJ/mol) on Fe(110) surfaces, correlating with alkyl chain length in derivatives .
Data Contradiction Analysis
- Varying bioactivity : Discrepancies in IC50 values (e.g., 5–32 μM) may arise from differences in cell culture conditions or impurity profiles. Validate via HPLC purity checks (>95%) and replicate studies .
- Photostability : Conflicting reports on DASA half-lives require controlled light intensity measurements (e.g., 10 mW/cm² at 520 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
